Phenyl 4-ethylpiperazine-1-carboxylate Phenyl 4-ethylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 877622-85-0
VCID: VC18653715
InChI: InChI=1S/C13H18N2O2/c1-2-14-8-10-15(11-9-14)13(16)17-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
SMILES:
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

Phenyl 4-ethylpiperazine-1-carboxylate

CAS No.: 877622-85-0

Cat. No.: VC18653715

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 4-ethylpiperazine-1-carboxylate - 877622-85-0

Specification

CAS No. 877622-85-0
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name phenyl 4-ethylpiperazine-1-carboxylate
Standard InChI InChI=1S/C13H18N2O2/c1-2-14-8-10-15(11-9-14)13(16)17-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Standard InChI Key IIKHKMBGQVYCED-UHFFFAOYSA-N
Canonical SMILES CCN1CCN(CC1)C(=O)OC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of phenyl 4-ethylpiperazine-1-carboxylate features a piperazine ring substituted with an ethyl group at the 4-position and a phenyl carboxylate ester at the 1-position. Key structural attributes include:

PropertyValueSource
Molecular FormulaC13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2}
Molecular Weight234.29 g/mol
SMILES NotationCCOC(=O)N1CCN(CC1)C2=CC=CC=C2
InChIKeyCFSYPRULMVTRRT-UHFFFAOYSA-N
XLogP3 (Partition Coefficient)2.1

Crystallographic studies of analogous piperazine derivatives, such as ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, reveal chair conformations for the piperazine ring, with dihedral angles between the piperazine and aromatic rings ranging from 73° to 93° . These structural features enhance molecular interactions with biological targets, contributing to the compound’s pharmacological potential.

Synthesis and Manufacturing

Phenyl 4-ethylpiperazine-1-carboxylate is synthesized via nucleophilic substitution or esterification reactions. A representative method involves:

  • Cyclization of 1,2-Diamine Derivatives: Reaction with sulfonium salts under reflux conditions yields the piperazine core.

  • Esterification: Subsequent coupling with phenyl chloroformate introduces the carboxylate group .

Alternative routes utilize ethanol and potassium hydroxide for deprotection or functional group interconversion . Industrial-scale production prioritizes cost-effectiveness, with suppliers like Jinan Ponder Chemical Co. Ltd. offering the compound at competitive prices .

Pharmacological and Biological Applications

Drug Intermediate

Piperazine derivatives are pivotal in synthesizing antibiotics (e.g., ciprofloxacin) and antipsychotics. The ethyl and phenyl groups in phenyl 4-ethylpiperazine-1-carboxylate enhance bioavailability and receptor binding, making it a key intermediate in neurology-targeted therapeutics .

Biochemical Research

The compound’s conformational flexibility allows it to modulate neurotransmitter receptors. Studies on similar derivatives demonstrate antagonism of dopamine D2 and serotonin 5-HT2A receptors, suggesting potential in treating schizophrenia and depression .

Material Science

Incorporation into polymers improves thermal stability, as evidenced by piperazine-based polyamides with decomposition temperatures exceeding 300°C .

ParameterValueSource
FlammabilityFlammable liquid (Class IIIB)
Skin IrritationCauses irritation (Category 2)
Environmental ToxicityLow bioaccumulation potential

Handling precautions include using nitrile gloves, ventilation, and avoiding ignition sources. Disposal must comply with local regulations, prioritizing incineration with flue gas scrubbing .

Recent Advances and Future Directions

Recent studies highlight the compound’s role in synthesizing adamantane-containing oxadiazoles, which exhibit antiviral activity . Additionally, crystal engineering efforts have optimized its solid-state stability for sustained-release formulations . Future research may explore:

  • Targeted Drug Delivery: Conjugation with nanoparticles for CNS penetration.

  • Green Chemistry: Solvent-free synthesis using microwave irradiation.

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